molecular formula C22H24ClN3O5S B2920769 N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4-diethoxybenzene-1-sulfonamide CAS No. 921833-04-7

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4-diethoxybenzene-1-sulfonamide

Cat. No.: B2920769
CAS No.: 921833-04-7
M. Wt: 477.96
InChI Key: XXFUUEVWGIFYQU-UHFFFAOYSA-N
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Description

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4-diethoxybenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dihydropyridazinone ring, and a diethoxybenzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4-diethoxybenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Dihydropyridazinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyridazinone ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable base.

    Attachment of the Ethyl Linker: The ethyl linker is introduced via an alkylation reaction, using an appropriate alkylating agent.

    Formation of the Sulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4-diethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and bases (NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4-diethoxybenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4-diethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide
  • N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4-dihydroxybenzene-1-sulfonamide

Uniqueness

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4-diethoxybenzene-1-sulfonamide is unique due to the presence of the diethoxybenzene sulfonamide moiety, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from similar compounds with different substituents.

Biological Activity

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4-diethoxybenzene-1-sulfonamide is a compound of significant interest due to its potential biological activities. This compound combines a pyridazinone structure with a sulfonamide moiety, suggesting a diverse range of pharmacological properties. The following sections will explore the synthesis, biological activity, and potential therapeutic applications of this compound based on available research.

Chemical Structure

The chemical structure of the compound can be represented as follows:

N{2[3(4chlorophenyl)6oxo1,6dihydropyridazin1yl]ethyl}2,4diethoxybenzene1sulfonamide\text{N}-\{2-[3-(4-\text{chlorophenyl})-6-\text{oxo}-1,6-\text{dihydropyridazin}-1-\text{yl}]\text{ethyl}\}-2,4-\text{diethoxybenzene}-1-\text{sulfonamide}

This structure incorporates several functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:

  • Formation of the pyridazinone core : This is achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Introduction of the sulfonamide group : This step generally involves the reaction of amines with sulfonyl chlorides.
  • Final assembly : The ethyl group and diethoxybenzene moiety are introduced to complete the synthesis.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. A study on sulfonamide derivatives demonstrated that certain compounds showed significant activity against the tobacco mosaic virus (TMV). For instance:

CompoundConcentration (mg/mL)Inhibition Rate (%)
7b0.542.00
7i0.542.49
Ningnanmycin0.554.51

These results suggest that modifications in the chemical structure can lead to enhanced antiviral efficacy .

Anticancer Activity

The potential anticancer properties of compounds containing pyridazinone structures have been explored in various studies. These compounds may act as tyrosine kinase inhibitors, which are crucial in cancer cell proliferation and survival pathways. The introduction of a chlorophenyl group is believed to enhance the selectivity and potency against specific cancer cell lines .

Antimicrobial Activity

Sulfonamide derivatives are well-known for their broad-spectrum antimicrobial activity. Research has shown that compounds with similar structural features can inhibit bacterial growth by interfering with folic acid synthesis pathways. The sulfonamide moiety is particularly important in this mechanism, making it a valuable target for developing new antimicrobial agents .

Study on Antiviral Properties

In a study evaluating various sulfonamide derivatives for their antiviral activity against TMV, it was found that specific modifications in the structure significantly improved inhibition rates compared to standard treatments like ningnanmycin. The results indicated that compounds with more complex substituents exhibited better antiviral profiles, suggesting a structure-activity relationship that could guide future drug design .

Study on Anticancer Activity

Another investigation focused on the anticancer effects of pyridazinone derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models. The study highlighted the importance of substituents on the pyridazinone ring in enhancing cytotoxicity against cancer cells .

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,4-diethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O5S/c1-3-30-18-9-11-21(20(15-18)31-4-2)32(28,29)24-13-14-26-22(27)12-10-19(25-26)16-5-7-17(23)8-6-16/h5-12,15,24H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFUUEVWGIFYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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